SB-222200
Description
Historical Context of Neurokinin Receptor Antagonists in Research
The mammalian tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are widely distributed in the central and peripheral nervous systems and act as neurotransmitters or neuromodulators. researchgate.netresearchgate.net Their effects are mediated through three main receptors: NK-1, NK-2, and NK-3. researchgate.netresearchgate.net Historically, research into neurokinin receptor antagonists has aimed to understand the diverse biological actions mediated by these tachykinins, such as pain transmission, neurogenic inflammation, smooth muscle contraction, and vasodilation. researchgate.net The development of non-peptide receptor antagonists has been particularly important, revealing species differences in neurokinin receptor pharmacology and allowing for the development of compounds with optimized affinity for human target receptors. researchgate.net
The initial focus in neurokinin receptor research was primarily on NK-1 and NK-2 receptors, for which potent and selective non-peptide antagonists became available earlier. researchgate.net However, interest in NK-3 receptor antagonists grew as the understanding of the NK-3 receptor's roles in various physiological and pathophysiological processes expanded. Around 2005, the first non-peptidic NK-3 receptor antagonists, such as Osanetant (B1677505) (SR142801) and Talnetant (B1681221) (SB223412), were reported, initially explored for conditions like schizophrenia. scielo.org.co More recently, the potential of inhibiting NK-3R for managing vasomotor symptoms associated with menopause has been identified, leading to the development of compounds like fezolinetant. scielo.org.cowikipedia.orgmdpi.com
The identification of quinoline-based compounds marked a significant step in the development of NK-3 receptor antagonists. SB-222200 and SB-223412 are examples of quinoline-based NK-3 receptor antagonists that have been identified and utilized in research. tandfonline.comebi.ac.uknih.gov This chemical class, along with dichlorophenylalkylpiperidines represented by SR 142801, were among the structures identified by pharmaceutical companies involved in this field. tandfonline.com The 4-quinolinecarboxamide (B1229333) framework, present in this compound, was designed based on modifications of chemically diverse NK-1 receptor antagonists. acs.org Structure-activity relationship (SAR) studies were crucial in identifying compounds with enhanced affinity and selectivity for the human NK-3 receptor within this class. acs.orgacs.org
Evolution of Non-peptide NK-3 Receptor Antagonists
Chemical and Stereochemical Aspects of this compound for Research Applications
Understanding the chemical and stereochemical properties of this compound is essential for its effective use as a research probe.
In chemical biology research, compounds like this compound are identified by various names and codes to ensure clear and unambiguous communication. This compound is also known by its chemical name, 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide. ontosight.aifishersci.se It is also associated with identifiers such as CHEMBL10284, 174635-69-9, and Tocris 1393. ontosight.ai PubChem, a comprehensive database of chemical compounds, assigns a unique identifier (CID) to compounds, and this compound is associated with PubChem CID 6604009. fishersci.senih.govnih.gov These naming conventions and identifiers are crucial for searching databases, ordering compounds, and referencing them in scientific literature.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect in drug discovery and pharmacological investigations. researchfloor.orgjuniperpublishers.compharmabiz.comnih.gov The presence of chiral centers in a molecule leads to the existence of stereoisomers, specifically enantiomers, which can exhibit significant differences in their interactions with biological systems, including receptors and enzymes. researchfloor.orgjuniperpublishers.comnih.gov These differences can result in marked variations in pharmacological activity, toxicology, and pharmacokinetic profiles between enantiomers. juniperpublishers.comnih.gov
The chemical structure of this compound includes a chiral center at the alpha-carbon of the phenylpropyl moiety, with the (S)-configuration. ontosight.airesearchgate.net This stereochemistry is important because the biological activity and selectivity of chiral compounds are often dependent on their specific three-dimensional structure, which influences their binding to chiral biological targets like receptors. researchfloor.orgpharmabiz.comnih.gov Regulatory guidelines emphasize the need to understand and control the stereochemistry of chiral compounds in drug development. nih.gov For research probes like this compound, knowing and utilizing the specific enantiomer is crucial for obtaining consistent and reliable results in pharmacological studies and for accurately characterizing its interaction with the NK-3 receptor.
Naming Conventions and Identifiers in Chemical Biology Research
Overview of Primary Biological Targets: Neurokinin Receptors
The primary biological targets of this compound are the neurokinin receptors, particularly the neurokinin-3 (NK-3) receptor. Neurokinin receptors are a family of G-protein-coupled receptors that mediate the effects of endogenous tachykinin peptides. researchgate.netresearchgate.net There are three main subtypes of mammalian neurokinin receptors:
Neurokinin-1 (NK-1) Receptor: This receptor shows a higher affinity for Substance P (SP). researchgate.net NK-1 receptor antagonists have been investigated for various applications, including the treatment of emesis and depression. researchgate.netwikipedia.orgnih.govtandfonline.com
Neurokinin-2 (NK-2) Receptor: This receptor is preferentially activated by Neurokinin A (NKA). researchgate.net NK-2 receptor antagonists have been explored in the context of conditions like asthma. researchgate.net
Neurokinin-3 (NK-3) Receptor: This receptor exhibits a high affinity for Neurokinin B (NKB). researchgate.netscielo.org.co The NK-3 receptor is involved in various neuroendocrine circuits and plays a role in processes such as cholinergic modulation and reproductive regulation. scielo.org.co this compound is characterized by its potent and selective antagonism of the human NK-3 receptor. researchgate.netrndsystems.commedchemexpress.com
This compound's selectivity for the NK-3 receptor over the NK-1 and NK-2 receptors makes it a valuable tool for researchers to specifically investigate the functions and signaling pathways mediated by the NK-3 receptor without significantly affecting the other neurokinin receptor subtypes. researchgate.netrndsystems.commedchemexpress.com
Neurokinin Receptor Affinity Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. NK-3 | Source |
| Human NK-3 | 4.4 nM | - | researchgate.netrndsystems.commedchemexpress.com |
| Human NK-1 | >100,000 nM | >22,700-fold | researchgate.netrndsystems.commedchemexpress.com |
| Human NK-2 | 250 nM | ~57-fold | researchgate.netrndsystems.commedchemexpress.com |
This table illustrates the significant selectivity of this compound for the human NK-3 receptor compared to the NK-1 and NK-2 subtypes.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYRKWJSMQECI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938540 | |
| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174635-69-9 | |
| Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 222200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology of Sb 222200
Neurokinin-3 Receptor (NK-3R) Antagonism
SB-222200 functions as a selective antagonist at the neurokinin-3 receptor medchemexpress.commedchemexpress.comtargetmol.com. Its antagonistic activity has been demonstrated through various in vitro and in vivo studies, highlighting its ability to block the effects mediated by NK-3 receptor activation researchgate.netnih.govapexbt.com.
Receptor Binding Affinity and Selectivity Profiling
This compound exhibits high binding affinity for the human NK-3 receptor and demonstrates significant selectivity over other neurokinin receptors medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.comtocris.com.
This compound has been shown to inhibit the binding of the radioligand [125I]-[MePhe7]neurokinin B ([125I]-[MePhe7]NKB) to human NK-3 receptors (hNK-3R) expressed in Chinese hamster ovary (CHO) cell membranes medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.com. This inhibition is a key indicator of its binding affinity to the receptor.
| Receptor Type | Ligand | Cell Line | Binding Affinity (Ki) | Source |
| hNK-3R | [125I]-[MePhe7]neurokinin B | CHO-hNK-3R | 4.4 nM | medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.com |
| mNK-3R | [125I]-[MePhe7]neurokinin B | HEK 293-mNK-3R | 174 nM | capes.gov.brtargetmol.comresearchgate.netnih.gov |
Selectivity profiling has revealed that this compound possesses significantly lower affinity for human NK-1 (hNK-1) and human NK-2 (hNK-2) receptors compared to its affinity for the hNK-3 receptor medchemexpress.commedchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.comtocris.com. This high selectivity is crucial for its use as a specific tool in studying NK-3 receptor function.
| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio (vs hNK-3) | Source |
| hNK-3R | 4.4 nM | 1x | medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.com |
| hNK-1R | > 100,000 nM | > 22,727x | medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.comtocris.comcaymanchem.com |
| hNK-2R | 250 nM | ~57x | medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.comtocris.comcaymanchem.com |
This compound has been reported to have 57-fold selectivity for NK-3 versus NK-2 receptors and 100,000-fold selectivity for NK-3 versus NK-1 receptors nih.gov.
Studies have indicated species differences in the binding affinity of this compound for the NK-3 receptor across different species, including human, guinea pig, rat, and mouse capes.gov.brtargetmol.comnih.govresearchgate.netresearchgate.netnih.govnih.gov. The pharmacology of the guinea pig NK-3 receptor is considered to most closely resemble that of the human NK-3 receptor among commonly used animal models nih.gov.
| Species | Binding Affinity (Ki) | Source |
| Human | 4.4 nM | medchemexpress.comcapes.gov.brtargetmol.comnih.govresearchgate.netnih.govapexbt.com |
| Guinea Pig | 3 nM | capes.gov.brnih.gov |
| Rat | 88 nM | capes.gov.brnih.govresearchgate.netresearchgate.net |
| Mouse | 174 nM | capes.gov.brtargetmol.comnih.govresearchgate.netnih.gov |
Species differences in NK-3 receptor affinities have been noted for this compound, with similar affinities for human and guinea pig NK-3Rs and significantly lower affinities for the rat and murine NK-3Rs researchgate.net. Specifically, this compound had about a 40-fold decreased affinity for murine NK-3R compared with the hNK-3R researchgate.net.
Comparative Affinity for hNK-1, hNK-2, and hNK-3 Receptors
Functional Antagonism of NK-3R-Mediated Signaling
Beyond receptor binding, this compound also functionally antagonizes signaling pathways mediated by the activation of the NK-3 receptor.
One key functional assay for NK-3 receptor activity is the measurement of intracellular calcium mobilization induced by the endogenous ligand neurokinin B (NKB). This compound has been shown to inhibit NKB-induced Ca2+ mobilization in cells expressing the human NK-3 receptor medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.com.
| Receptor Type | Agonist | Cell Line | Functional Potency (IC50) | Source |
| hNK-3R | NKB (1 nM) | HEK 293-hNK-3R | 18.4 nM | medchemexpress.comcapes.gov.brtargetmol.comnih.govapexbt.com |
| mNK-3R | NKB (1 nM) | HEK 293-mNK-3R | 265 nM | capes.gov.brtargetmol.comresearchgate.netnih.gov |
This compound produces a concentration-dependent inhibition of NKB-induced Ca2+ mobilization in HEK 293-hNK-3R cells medchemexpress.com. The inhibitory effects of this compound are not time-dependent and are rapidly reversed by washout researchgate.net.
Concentration-Dependent, Surmountable Inhibition
This compound has been shown to produce a concentration-dependent inhibition of responses mediated by the NK-3 receptor. In studies involving NKB-induced Ca2+ mobilization in HEK 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R), this compound demonstrated surmountable inhibition across a concentration range of 10 nM to 1 μM. medchemexpress.commedchemexpress.com This indicates that increasing concentrations of the agonist (NKB) can overcome the inhibitory effect of this compound, a characteristic of competitive antagonism. Similar surmountable and concentration-dependent antagonism by this compound has been observed in inhibiting contractile responses induced by the NK-3 receptor agonist senktide (B1681736) in rabbit isolated iris sphincter muscle. nih.govbiocrick.com
Effects on Inositol (B14025) Phosphate (B84403) Synthesis and Intracellular Calcium Signaling
Neurokinin receptors, including NK-3R, are known to couple to Gq protein-mediated signaling pathways, leading to the synthesis of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium ([Ca2+]i). nih.govnih.govphysiology.org Studies in human airway smooth muscle (HASM) cells have shown that activation of NK-3R by selective agonists stimulates inositol phosphate synthesis and increases [Ca2+]i. nih.govnih.govphysiology.orgresearchgate.net this compound has been demonstrated to block these effects. nih.govnih.govphysiology.orgresearchgate.net Specifically, this compound at a concentration of 100 μM significantly inhibited senktide-stimulated total inositol phosphate synthesis in HASM cells expressing the human NK-3 receptor. physiology.org Furthermore, this compound antagonizes NKB-induced Ca2+ mobilization in HEK 293 cells expressing the human NK-3 receptor with an IC50 of 18.4 nM. medchemexpress.comtargetmol.commedchemexpress.com The initial transient phase of increased [Ca2+]i mediated by NKRs is predominantly inhibited by IP3 receptor antagonists, while the sustained phase involves store-operated Ca2+ channels. nih.govnih.govphysiology.orgresearchgate.net this compound's ability to block these downstream effects is consistent with its role as an NK-3R antagonist.
Mechanisms of NK-3R Antagonism
This compound exerts its antagonistic effects on the NK-3 receptor through specific mechanisms.
Competitive Receptor Antagonism
This compound is characterized as a selective, reversible, and competitive antagonist of the human NK-3 receptor. adooq.comtargetmol.com It inhibits the binding of the NK-3 receptor agonist 125I-[MePhe7]neurokinin B (NKB) to membranes of CHO cells stably expressing the human NK-3 receptor (CHO-hNK-3R) with a reported Ki value of 4.4 nM. medchemexpress.comtargetmol.commedchemexpress.com This competitive binding profile is a key aspect of its mechanism of action at the NK-3 receptor. The surmountable nature of its inhibition of NKB-induced Ca2+ mobilization further supports its classification as a competitive antagonist. medchemexpress.commedchemexpress.com
Disruption of Receptor Signaling Pathways
As a competitive antagonist, this compound disrupts the signaling pathways initiated by NK-3R activation. By binding to the NK-3 receptor, it prevents the endogenous agonist, such as NKB, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade that is typically coupled to Gq protein, including the activation of phospholipase C and the subsequent production of IP3 and mobilization of intracellular calcium. nih.govnih.govphysiology.orgresearchgate.netsquarespace.comtemple.edu Studies have shown that this compound effectively blocks agonist-induced increases in both inositol phosphate synthesis and intracellular calcium levels. nih.govnih.govphysiology.orgresearchgate.net This disruption of the signaling pathway is the functional consequence of its competitive binding at the NK-3 receptor.
NLRP3 Inflammasome Inhibition
Beyond its well-established role as an NK-3R antagonist, recent research has identified this compound as a novel inhibitor of the NLRP3 inflammasome. nih.govfrontiersin.orgnih.govresearchgate.netgoogle.com The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response, and its aberrant activation contributes to various inflammatory diseases. nih.govnih.gov this compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome in macrophages. nih.govnih.gov Notably, this inhibitory effect appears to be specific to NLRP3, as this compound did not impact the activation of NLRC4 or AIM2 inflammasomes in tested conditions. nih.govnih.gov
Direct Binding to NLRP3 Protein
Mechanistic studies have revealed that this compound directly binds to the NLRP3 protein. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net This direct interaction is a key mechanism by which it inhibits NLRP3 inflammasome activation. Experimental techniques such as drug affinity responsive target stability (DARTS) assay, cellular thermal shift assay (CETSA), and surface plasmon resonance (SPR) analysis have been used to demonstrate this direct binding. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net The SPR assay, for instance, revealed a high-affinity interaction between this compound and recombinant human NLRP3 protein. nih.govresearchgate.net By directly binding to NLRP3, this compound inhibits the assembly of the NLRP3 inflammasome. nih.govfrontiersin.orgnih.gov This inhibition is achieved by blocking the interaction between NEK7 and NLRP3 and preventing NLRP3 oligomerization, both of which are critical steps for inflammasome assembly and subsequent activation. nih.govfrontiersin.orgnih.gov
Here is a summary of the binding affinity of this compound for human NK-3R:
| Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| Human NK-3R | Binding Inhibition | 4.4 | - | CHO-hNK-3R cells | medchemexpress.comtargetmol.commedchemexpress.com |
| Human NK-3R | Ca2+ Mobilization | - | 18.4 | HEK 293-hNK-3R cells | medchemexpress.comtargetmol.commedchemexpress.com |
| Human NK-1R | Binding Inhibition | >100,000 | - | - | medchemexpress.comtargetmol.commedchemexpress.com |
| Human NK-2R | Binding Inhibition | 250 | - | - | medchemexpress.comtargetmol.commedchemexpress.com |
| Human NLRP3 | Direct Binding | KD = 351.8 | - | Recombinant protein | nih.gov |
Note: Ki represents the inhibition constant, IC50 represents the half-maximal inhibitory concentration, and KD represents the dissociation constant.
Inhibition of NLRP3 Inflammasome Assembly
This compound inhibits the assembly of the NLRP3 inflammasome. nih.govfrontiersin.org This inhibition is a key mechanism by which the compound exerts its anti-inflammatory effects. frontiersin.org Studies utilizing techniques such as drug affinity responsive target stability (DARTS) assay, cellular thermal shift assay (CETSA), and surface plasmon resonance (SPR) analysis have supported this compound's role as a direct NLRP3 inhibitor. nih.govnih.govfrontiersin.org
Blockade of NEK7-NLRP3 Interaction and NLRP3 Oligomerization
A crucial aspect of this compound's mechanism is its ability to block the interaction between NEK7 and NLRP3 proteins. nih.govfrontiersin.org NEK7 is an interacting partner required for NLRP3 stabilization and activation. nih.gov By disrupting the NEK7-NLRP3 interaction, this compound prevents subsequent activation of the NLRP3 inflammasome. nih.gov Furthermore, this compound inhibits NLRP3 oligomerization, another critical step in inflammasome assembly. nih.govfrontiersin.org This suggests that this compound directly binds to NLRP3, thereby disrupting these interactions and inhibiting assembly. nih.gov
Data illustrating the effect of this compound on NEK7-NLRP3 interaction and NLRP3 oligomerization can be observed in research findings. For instance, co-immunoprecipitation assays have been used to detect endogenous NEK7 binding to NLRP3, while the SDD-AGE system has measured NLRP3 oligomerization, demonstrating the inhibitory effect of this compound. researchgate.net
Selectivity Against Other Inflammasomes (NLRC4, AIM2)
Research indicates that this compound demonstrates selectivity for the NLRP3 inflammasome. nih.govnih.gov Studies have shown that while this compound effectively inhibits NLRP3 activation, it has no impact on the activation of other inflammasomes, specifically NLRC4 and AIM2. nih.govnih.govresearchgate.net This selectivity is an important characteristic for a potential therapeutic agent, suggesting a reduced likelihood of affecting other essential immune pathways mediated by different inflammasomes.
Table 1: Selectivity Profile of this compound Against Inflammasomes
| Inflammasome | Effect of this compound | Source |
| NLRP3 | Inhibition | nih.govnih.govresearchgate.net |
| NLRC4 | No Impact | nih.govnih.govresearchgate.net |
| AIM2 | No Impact | nih.govnih.govresearchgate.net |
Attenuation of IL-1β Production and Caspase-1 Activation
The activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines, notably IL-1β, and the activation of caspase-1. nih.govfrontiersin.orgchemmethod.comresearchgate.net this compound has been shown to attenuate both IL-1β production and caspase-1 activation. nih.gov By inhibiting NLRP3 inflammasome assembly and blocking the NEK7-NLRP3 interaction, this compound prevents the downstream cascade that results in the cleavage of pro-caspase-1 to active caspase-1 and the subsequent processing and release of mature IL-1β. nih.govfrontiersin.orgchemmethod.com Experimental data, such as ELISA measurements of IL-1β concentration in cell supernatants and Western blotting for the expression of caspase-1, have demonstrated the inhibitory effects of this compound on these key inflammatory mediators. researchgate.netresearchgate.net
Table 2: Effect of this compound on Inflammatory Mediators
| Mediator | Effect of this compound |
| IL-1β Production | Attenuation |
| Caspase-1 Activation | Inhibition |
In Vitro and Cellular Research Applications
Cell Culture Models for Receptor Activity Assessment
Various cell lines, often engineered to express specific neurokinin receptor subtypes, have been employed to evaluate the potency and selectivity of SB-222200 as an NK-3 receptor antagonist.
Chinese Hamster Ovary (CHO) Cells Stably Expressing hNK-3R
CHO cells stably expressing the human NK-3 receptor (CHO-hNK-3R) are a commonly used model to study the binding affinity of compounds to the hNK-3R. This compound has been shown to inhibit the binding of 125I-[MePhe7]neurokinin B (NKB), a known NK-3 receptor agonist, to membranes prepared from CHO-hNK-3R cells medchemexpress.comresearchgate.netapexbt.comnih.govmedkoo.comtargetmol.comresearchgate.net.
Detailed Research Findings:
this compound inhibited 125I-[MePhe7]NKB binding to CHO-hNK-3R cell membranes with a Ki value of 4.4 nM medchemexpress.comresearchgate.netapexbt.comnih.govmedkoo.comtargetmol.comresearchgate.net.
This indicates a high binding affinity of this compound for the human NK-3 receptor.
Studies also demonstrated this compound's selectivity, with significantly lower affinity for hNK-1 (Ki > 100,000 nM) and hNK-2 receptors (Ki = 250 nM) medchemexpress.commedchemexpress.comresearchgate.netnih.govmedkoo.comtargetmol.com.
| Cell Line | Receptor Expressed | Assay Type | Ligand | Ki (nM) |
| CHO-hNK-3R | hNK-3R | Radioligand Binding | 125I-[MePhe7]NKB | 4.4 |
| CHO-hNK-1R | hNK-1R | Radioligand Binding | - | > 100,000 |
| CHO-hNK-2R | hNK-2R | Radioligand Binding | - | 250 |
HEK 293 Cells Stably Expressing hNK-3R
HEK 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) are frequently used to assess the functional antagonist activity of compounds by measuring their ability to inhibit NKB-induced calcium mobilization. Activation of NK-3 receptors typically leads to Gq protein-mediated signaling, resulting in the release of intracellular calcium apexbt.comnih.govphysiology.org.
Detailed Research Findings:
this compound antagonized NKB-induced Ca2+ mobilization in HEK 293-hNK-3R cells with an IC50 value of 18.4 nM medchemexpress.commedchemexpress.comresearchgate.netapexbt.comnih.govmedkoo.comtargetmol.com.
this compound produced a concentration-dependent, surmountable inhibition of NKB-induced Ca2+ mobilization in these cells medchemexpress.commedchemexpress.com.
| Cell Line | Receptor Expressed | Functional Assay | Agonist Used | IC50 (nM) |
| HEK 293-hNK-3R | hNK-3R | Calcium Mobilization | NKB | 18.4 |
HEK 293 Cells Transiently Expressing Murine NK-3R
Transient expression of the murine NK-3 receptor (mNK-3R) in HEK 293 cells allows for the evaluation of this compound's activity on the rodent receptor subtype. This is important for correlating in vitro findings with in vivo studies conducted in mice and rats.
Detailed Research Findings:
In HEK 293 cells transiently expressing murine NK-3 receptors (HEK 293-mNK-3R), this compound inhibited the binding of 125I-[MePhe7]NKB with a Ki of 174 nM researchgate.netnih.govtargetmol.com.
this compound antagonized NKB (1 nM)-induced calcium mobilization in HEK 293-mNK-3R cells with an IC50 of 265 nM researchgate.netnih.govtargetmol.com.
These values indicate a lower affinity and potency of this compound for the murine NK-3 receptor compared to the human NK-3 receptor nih.gov.
| Cell Line | Receptor Expressed | Assay Type | Ligand/Agonist | Ki (nM) | IC50 (nM) |
| HEK 293-mNK-3R | mNK-3R | Radioligand Binding | 125I-[MePhe7]NKB | 174 | - |
| HEK 293-mNK-3R | mNK-3R | Calcium Mobilization | NKB (1 nM) | - | 265 |
COS-7 Cells Expressing Tilapia Tac3Ra
COS-7 cells have been used to study the activity of this compound on non-mammalian NK-3 receptors, such as the tilapia tachykinin 3 receptor a (tiTac3Ra). This model is relevant for understanding the evolutionary conservation and species-specific interactions of NK-3 receptor antagonists.
Detailed Research Findings:
In COS-7 cells transfected with tiTac3Ra, this compound demonstrated a strong inhibitory effect on tiTac3Ra activation induced by tilapia NKB (tiNKB) and tilapia NKF (tiNKF) nih.govresearchgate.netmdpi.com.
this compound inhibited tiNKB-induced luciferase activity in COS-7 cells expressing tiTac3Ra with an IC50 of 84.11 µM nih.gov.
this compound inhibited tiNKF-induced luciferase activity in COS-7 cells expressing tiTac3Ra with an IC50 of 37.05 µM nih.gov.
this compound was more efficient in inhibiting tiTac3Ra activation compared to another NKB antagonist, Osanetant (B1677505), in this model nih.gov.
| Cell Line | Receptor Expressed | Functional Assay | Agonist Used | IC50 (µM) (Agonist: tiNKB) | IC50 (µM) (Agonist: tiNKF) |
| COS-7 | tiTac3Ra | Luciferase Assay | tiNKB, tiNKF | 84.11 | 37.05 |
Human Airway Smooth Muscle Cells (HASM) Transfected with NKR Subtypes
Human airway smooth muscle (HASM) cells, both native and transfected with specific neurokinin receptor subtypes (NK1R, NK2R, and NK3R), have been utilized to investigate the role of these receptors in airway function and the effect of antagonists like this compound.
Detailed Research Findings:
All three NKR subtypes (NK1R, NK2R, and NK3R) were identified in native and cultured HASM cells nih.govphysiology.orgnih.gov.
In HASM cells transfected with human NK3R (HASM-huNK3R), the NK3R-selective agonist senktide (B1681736) stimulated inositol (B14025) phosphate (B84403) synthesis and increased intracellular Ca2+ concentration nih.govphysiology.orgnih.gov.
These effects induced by senktide in HASM-huNK3R cells were blocked by the NKR-selective antagonist this compound (at 100 µM) nih.govphysiology.orgnih.gov.
Pretreatment with 100 µM this compound virtually abolished the senktide-induced increases in inositol phosphate synthesis and intracellular Ca2+ mobilization in HASM-huNK3R cells (P < 0.001) nih.gov.
| Cell Line | Receptor Expressed | Functional Assay | Agonist Used | Antagonist (Concentration) | Effect on Agonist Response |
| HASM-huNK3R | hNK3R | Inositol Phosphate Synthesis | Senktide | This compound (100 µM) | Blocked (P < 0.001) |
| HASM-huNK3R | hNK3R | Calcium Mobilization | Senktide | This compound (100 µM) | Blocked (P < 0.001) |
Macrophage Models for Inflammasome Studies (J774A.1, BMDMs)
Recent research has indicated a role for this compound beyond NK-3 receptor antagonism, particularly in modulating inflammasome activity in macrophage models such as the murine macrophage cell line J774A.1 and bone marrow-derived macrophages (BMDMs) nih.govlynchburg.edu.
Detailed Research Findings:
this compound was found to specifically inhibit the activation of the NLRP3 inflammasome in J774A.1 cells and BMDMs nih.govresearchgate.netnih.govdsmc.or.kr.
In LPS-primed J774A.1 macrophages stimulated with NLRP3 agonists like nigericin (B1684572) or ATP, this compound effectively reduced the release of IL-1β, a marker of NLRP3 inflammasome activation nih.gov.
this compound also inhibited the noncanonical NLRP3 activation induced by cytosolic LPS (cLPS) in BMDMs and J774A.1 cells nih.gov.
Importantly, this compound did not affect the activation of the AIM2 or NLRC4 inflammasomes, indicating selectivity for NLRP3 nih.gov.
Mechanistically, this compound directly binds to the NLRP3 protein, inhibiting inflammasome assembly by blocking the interaction between NEK7 and NLRP3 and preventing NLRP3 oligomerization nih.govresearchgate.netnih.govdsmc.or.kr.
Studies suggest that this effect on NLRP3 inflammasome is independent of its NK-3 receptor inhibitory activity, as an analog with NK3R activity did not affect NLRP3-dependent IL-1β release nih.gov.
| Cell Model | Inflammasome Studied | Stimulus/Agonist | Measured Outcome | Effect of this compound | Specificity Noted |
| J774A.1 cells | NLRP3 | Nigericin, ATP, cLPS | IL-1β release | Inhibited | vs. AIM2, NLRC4 |
| BMDMs | NLRP3 | Nigericin, ATP, cLPS | IL-1β release | Inhibited | vs. AIM2, NLRC4 |
| J774A.1 cells | AIM2 | - | Activation | No effect | - |
| BMDMs | AIM2 | - | Activation | No effect | - |
| J774A.1 cells | NLRC4 | - | Activation | No effect | - |
| BMDMs | NLRC4 | - | Activation | No effect | - |
Biochemical and Molecular Assays
Biochemical and molecular assays are fundamental tools used to understand the interaction of a compound like this compound with its biological targets at a molecular level. These assays provide quantitative data on binding affinity, functional potency, and target engagement within a cellular context.
Radioligand Binding Assays (e.g., 125I-[MePhe7]NKB binding)
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, this technique has been extensively used to assess its binding to neurokinin receptors, particularly the human neurokinin-3 receptor (hNK-3R).
Studies have shown that this compound inhibits the binding of 125I-[MePhe7]neurokinin B (NKB) to cell membranes expressing the hNK-3 receptor. In Chinese hamster ovary (CHO) cells stably expressing hNK-3R (CHO-hNK-3R), this compound demonstrated a high affinity with a Kᵢ value of 4.4 nM. medchemexpress.comnih.govtargetmol.commedchemexpress.com This indicates potent binding to the human NK-3 receptor.
Selectivity is a key aspect evaluated through radioligand binding assays. This compound has been shown to be selective for hNK-3 receptors compared to other neurokinin receptor subtypes. Its affinity for the human NK-1 receptor (hNK-1R) is significantly lower, with a Kᵢ > 100,000 nM, and for the human NK-2 receptor (hNK-2R), the Kᵢ is 250 nM. medchemexpress.comnih.govtargetmol.commedchemexpress.comrndsystems.com This demonstrates a substantial preference for the NK-3 receptor subtype.
Species differences in binding affinity have also been observed. In HEK 293 cells transiently expressing murine NK-3 receptors (HEK 293-mNK-3R), this compound inhibited the binding of 125I-[MePhe7]NKB with a Kᵢ of 174 nM. nih.govresearchgate.net This indicates a lower affinity for the murine NK-3 receptor compared to the human receptor.
Radioligand binding assays can also be used to assess the effect of a compound on other receptor systems. For instance, studies investigating the impact of repeated this compound administration on dopamine (B1211576) D1 receptor density in mouse striatum used [³H] SCH 23390 homogenate binding studies. nih.gov These studies revealed a significant increase in the maximum number of binding sites (Bmax) for the dopamine D1 receptor in the striatum of mice treated with this compound compared to control mice. nih.gov
| Receptor Type | Species | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Selectivity Ratio (vs hNK-3) |
| Human NK-3 Receptor | Human | CHO-hNK-3R membranes | ¹²⁵I-[MePhe⁷]NKB | 4.4 | 1 |
| Human NK-1 Receptor | Human | CHO-hNK-1R membranes | Not specified | > 100,000 | > 22727 |
| Human NK-2 Receptor | Human | CHO-hNK-2R membranes | Not specified | 250 | ~57 |
| Murine NK-3 Receptor | Murine | HEK 293-mNK-3R transient expression | ¹²⁵I-[MePhe⁷]NKB | 174 | - |
| Dopamine D1 Receptor | Murine | Striatum homogenate | [³H] SCH 23390 | Not specified (Bmax measured) | - |
Calcium Mobilization Assays
Calcium mobilization assays are functional assays used to measure the ability of a compound to activate or inhibit receptor-mediated intracellular calcium release, a common signaling pathway for G protein-coupled receptors like neurokinin receptors.
This compound has been evaluated for its ability to antagonize neurokinin B (NKB)-induced calcium mobilization in cells expressing the hNK-3 receptor. In HEK 293 cells stably expressing hNK-3R (HEK 293-hNK-3R), this compound effectively antagonized NKB-induced Ca²⁺ mobilization with an IC₅₀ value of 18.4 nM. medchemexpress.comnih.govtargetmol.commedchemexpress.com This demonstrates its functional potency as an NK-3 receptor antagonist.
The antagonism by this compound in HEK 293-hNK-3R cells is concentration-dependent and surmountable, indicating a competitive mechanism of inhibition. medchemexpress.commedchemexpress.com
Similar to binding assays, species differences are also observed in calcium mobilization assays. In HEK 293 cells transiently expressing murine NK-3 receptors, this compound antagonized NKB (1 nM)-induced calcium mobilization with an IC₅₀ of 265 nM. nih.govresearchgate.net This is consistent with the lower binding affinity observed for the murine receptor.
This compound has also been shown to block the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) stimulated by the NK-3 receptor-selective agonist senktide in human airway smooth muscle (HASM) cells transfected with the human NK-3 receptor. nih.govnih.govresearchgate.net
| Receptor Type | Species | Cell Line | Agonist Used | IC₅₀ (nM) |
| Human NK-3 Receptor | Human | HEK 293-hNK-3R stable | NKB | 18.4 |
| Murine NK-3 Receptor | Murine | HEK 293-mNK-3R transient | NKB (1 nM) | 265 |
| Human NK-3 Receptor | Human | HASM-huNK3R transfected | Senktide | Blocked |
Inositol Phosphate Synthesis Measurement
Inositol phosphate synthesis is another signaling pathway coupled to Gq protein-coupled receptors like neurokinin receptors. Measuring the accumulation of inositol phosphates can indicate receptor activation.
Studies in human airway smooth muscle (HASM) cells transfected with the human NK-3 receptor have shown that the NK-3 receptor-selective agonist senktide stimulates inositol phosphate synthesis. nih.govnih.govresearchgate.net This effect was blocked by the presence of this compound at a concentration of 100 µM. nih.gov This demonstrates that this compound can inhibit NK-3 receptor-mediated signaling through the inositol phosphate pathway.
| Receptor Type | Species | Cell Line | Agonist Used | Antagonist (Concentration) | Effect on Inositol Phosphate Synthesis |
| Human NK-3 Receptor | Human | HASM-huNK3R transfected | Senktide | This compound (100 µM) | Blocked |
Drug Affinity Responsive Target Stability (DARTS) Assay
The Drug Affinity Responsive Target Stability (DARTS) assay is a technique used to detect the interaction between a small molecule ligand and a protein target based on the principle that ligand binding can protect the target protein from protease degradation. nih.gov
This compound has been investigated using the DARTS assay to determine if it directly binds to the NLRP3 protein. Results from DARTS assays have shown that this compound effectively suppressed the degradation of NLRP3, providing evidence for a direct interaction between this compound and NLRP3. nih.govresearchgate.netfrontiersin.orgresearchgate.net This suggests that this compound's inhibitory effect on the NLRP3 inflammasome may involve direct binding to the NLRP3 protein.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a method used to assess target engagement in living cells. nih.govdrugtargetreview.combiorxiv.org It is based on the principle that when a ligand binds to a protein, it can alter the protein's thermal stability. nih.govdrugtargetreview.com Proteins that are bound to a ligand often exhibit increased resistance to thermal denaturation. nih.gov
Surface Plasmon Resonance (SPR) Analysis
Surface Plasmon Resonance (SPR) analysis is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real time. It can provide quantitative data on the association and dissociation rates of a ligand binding to an immobilized target protein.
SPR analysis has been utilized to study the direct binding of this compound to recombinant human NLRP3 protein. SPR assays revealed a high-affinity interaction between this compound and NLRP3, with a dissociation constant (Kᴅ) of 351.8 nM. nih.govresearchgate.netfrontiersin.orgresearchgate.net This provides direct biophysical evidence for the binding of this compound to NLRP3 and quantifies the strength of this interaction.
| Target Protein | Assay Type | Finding | Data Point |
| NLRP3 | DARTS | Suppressed degradation | Evidence of binding |
| NLRP3 | CETSA | Suppressed degradation/Increased stability | Evidence of binding |
| NLRP3 | SPR | Direct binding affinity | Kᴅ = 351.8 nM |
ELISA for Cytokine Quantification (IL-1β, IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique used to quantify cytokine levels in biological samples. Research utilizing ELISA has demonstrated that this compound can effectively reduce the release of IL-1β, a key marker of NLRP3 inflammasome activation, in the supernatant of LPS-primed J774A.1 cells stimulated with NLRP3 agonists like nigericin or ATP. nih.govresearchgate.net this compound also demonstrated the ability to decrease IL-1β secretion in bone marrow-derived macrophages (BMDMs). nih.govresearchgate.net In in vivo studies involving MSU-induced peritonitis in mice, treatment with this compound resulted in a dose-dependent decrease in the production of both IL-1β and IL-6 in the peritoneal fluid. nih.govresearchgate.net Additionally, this compound treatment led to a reduction in IL-1β levels in the liver and spleen, although it did not significantly affect IL-6 production in these organs. nih.govresearchgate.net In a mouse model of DSS-induced acute intestinal inflammation, treatment with this compound also led to a decrease in the levels of IL-1β and IL-6 in the colons. nih.gov
Table 2: Effects of this compound on Cytokine Levels (ELISA)
| Cytokine | Sample Type | Condition | Effect of this compound Treatment | Reference |
| IL-1β | Cell supernatant | LPS-primed, Nigericin/ATP stimulated cells | Reduced release | nih.govresearchgate.net |
| IL-1β | Peritoneal fluid | MSU-induced peritonitis (mice) | Dose-dependent decrease | nih.govresearchgate.net |
| IL-1β | Liver (mice) | MSU-induced peritonitis (mice) | Reduction | nih.govresearchgate.net |
| IL-1β | Spleen (mice) | MSU-induced peritonitis (mice) | Reduction | nih.govresearchgate.net |
| IL-1β | Colon (mice) | DSS-induced acute intestinal inflammation (mice) | Decrease | nih.gov |
| IL-6 | Peritoneal fluid | MSU-induced peritonitis (mice) | Dose-dependent decrease | nih.govresearchgate.net |
| IL-6 | Liver (mice) | MSU-induced peritonitis (mice) | No effect | nih.govresearchgate.net |
| IL-6 | Spleen (mice) | MSU-induced peritonitis (mice) | No effect | nih.govresearchgate.net |
| IL-6 | Colon (mice) | DSS-induced acute intestinal inflammation (mice) | Decrease | nih.gov |
LDH Release Assay for Cell Death Evaluation
The Lactate Dehydrogenase (LDH) release assay is a method used to evaluate cell death by measuring the release of LDH into the cell culture supernatant, indicating damage to the cell membrane. Studies have shown that this compound can block LDH release, suggesting its ability to inhibit NLRP3-dependent pyroptosis, a lytic form of cell death. nih.govresearchgate.net This indicates that this compound helps maintain cell membrane integrity under conditions that would otherwise trigger pyroptotic cell death. nih.gov
Electrophysiological Studies
Electrophysiological studies, particularly whole-cell patch clamp, have been utilized to investigate the effects of this compound on neuronal activity, primarily in the context of its role as an NK3 receptor antagonist.
Whole-cell Patch Clamp for Neuronal Activity Modulation
Whole-cell patch clamp recordings have been used to examine how this compound modulates the electrical activity of neurons. In studies focusing on the lateral habenula (LHb), a brain region involved in aversive processing, inhibition of NK3R by this compound has been shown to increase the frequency of spontaneous action potential firing spikes in LHb neurons. frontiersin.org In the medial habenula (MHb), another brain region expressing NK3 receptors, this compound has been found to block the nicotine-induced increase in the firing rate of action potentials evoked by current steps. jneurosci.org This suggests that this compound, as an NK3 antagonist, can influence neuronal excitability and modulate the effects of other neuroactive substances like nicotine. jneurosci.org In arcuate nucleus (ARN) kisspeptin (B8261505) neurons, this compound has been shown to restore peak frequency and nadir duration of activity in cells from castrated mice to levels observed in intact mice, suggesting a role in modulating the activity patterns of these neurons. oup.com
Effects on Evoked Action Potential Firing and Rheobase
Research has specifically investigated the effects of this compound on evoked action potential firing and rheobase. In the lateral habenula, while pharmacological activation of NK3R decreased the number of evoked action potential firing spikes and increased the rheobase, inhibition of NK3R by this compound had no effect on the number of evoked action potential firing spikes in one study nih.gov, but increased the number of evoked action potential firing spikes and decreased the rheobase in another study frontiersin.org. Neither the NK3R agonist (senktide) nor this compound changed the evoked action potential threshold in the LHb. frontiersin.orgnih.gov In the medial habenula, this compound blocked the nicotine-induced increase in the firing rate of action potentials evoked by current steps. jneurosci.org
Table 3: Effects of this compound on Evoked Action Potentials and Rheobase
| Neuronal Population | Stimulus/Condition | Effect on Evoked Firing Spikes | Effect on Rheobase | Effect on Evoked Threshold | Reference |
| LHb neurons | Inhibition of NK3R (this compound) | No effect (Study 1) nih.gov; Increased (Study 2) frontiersin.org | Increased (Study 1) nih.gov; Decreased (Study 2) frontiersin.org | No change | frontiersin.orgnih.gov |
| MHb neurons | Nicotine-induced (blocked by this compound) | Blocked increase | Not specified | Not specified | jneurosci.org |
Preclinical Research Models and Behavioral Studies
Central Nervous System (CNS) Investigations
Research into the CNS effects of SB-222200 has largely centered on its influence on behavioral responses modulated by NK-3 receptors and its interactions with key neurotransmitter systems, particularly the dopaminergic system.
Behavioral Responses in Rodent Models
Studies in rodent models have provided significant data on how this compound alters specific behaviors known to be influenced by NK-3 receptor activity.
Senktide (B1681736), a selective NK-3 receptor agonist, is commonly used to induce characteristic behavioral responses in rodents, such as head shakes and tail whips. researchgate.netcaymanchem.comnih.gov this compound has been shown to dose-dependently inhibit these senktide-induced behaviors in mice. researchgate.netresearchgate.netnih.govcaymanchem.comapexbt.com This inhibitory effect correlates significantly with the concentration of this compound in the brain, highlighting its central mechanism of action. researchgate.netresearchgate.netnih.gov For instance, oral administration of this compound at approximately 5 mg/kg demonstrated an ED50 value for inhibiting senktide-induced behavioral responses in mice. researchgate.netresearchgate.netnih.gov Another study reported that this compound (5 mg/kg; 30 min pretreatment) produced a 57% inhibition of senktide-induced behavioral responses in mice. medchemexpress.com Oral administration of this compound at 3 mg/kg significantly inhibited senktide-induced head shakes and tail whips in mice by about 50%.
| Behavioral Response | Agonist Used | This compound Effect | ED50 (Mice, Oral) | Inhibition Percentage (Mice, 5 mg/kg) | Citation |
| Head Shakes & Tail Whips | Senktide (i.p. or i.c.v.) | Inhibited | ~5 mg/kg | - | researchgate.netresearchgate.netnih.gov |
| Behavioral Responses | Senktide | Inhibited | - | 57% | medchemexpress.com |
| Head Shakes & Tail Whips | Senktide (i.c.v.) | Inhibited (~50%) | - | - | |
| Head Shakes & Tail Whips | Senktide | Prevented | 5.6 mg/kg | - | caymanchem.com |
This compound has demonstrated a modulatory role in behaviors associated with cocaine administration in rodents. Acute administration of this compound has been shown to attenuate cocaine-induced stereotypic activity in mice. nih.govtemple.edu Conversely, repeated administration of this compound enhanced hyperactivity when mice were subsequently challenged with cocaine. apexbt.comnih.govresearchgate.net This suggests a complex interaction between NK-3 receptor blockade and the long-term effects of cocaine. Furthermore, administration of this compound prior to repeated cocaine exposure prevented the development of behavioral sensitization to cocaine. temple.edunih.gov Pre-treatment with this compound before a cocaine challenge also blocked the expression of sensitization. temple.edunih.gov
| Cocaine Treatment Paradigm | This compound Administration | Behavioral Outcome | Citation |
| Acute Cocaine | Acute this compound | Attenuated stereotypic activity | nih.govtemple.edu |
| Repeated Cocaine | Repeated this compound (prior to cocaine) | Prevented development of sensitization | temple.edunih.gov |
| Cocaine Challenge (after repeated cocaine) | This compound (prior to challenge) | Blocked expression of sensitization | temple.edunih.gov |
| Cocaine Challenge (after repeated this compound) | - | Enhanced hyperactivity | apexbt.comnih.govresearchgate.net |
Studies suggest that the effects of this compound on behavior may involve alterations in dopamine (B1211576) D1 receptor function. Repeated administration of this compound enhanced stereotypic activity produced by a low dose of the dopamine D1 receptor agonist SKF 82958 in mice. nih.govtemple.edu This enhancement of dopamine D1 receptor-mediated behaviors following repeated this compound administration may be linked to an upregulation of dopamine D1 receptor density in the striatum. nih.govtemple.eduresearchgate.netnih.gov
| This compound Treatment | Subsequent Challenge | Behavioral Outcome | Potential Mechanism | Citation |
| Repeated | SKF 82958 (low dose, dopamine D1 agonist) | Enhanced stereotypic activity | Possible dopamine D1 receptor upregulation | nih.govtemple.edu |
Recent research has explored the role of NK-3 receptors, and thus potentially the effects of antagonists like this compound, in the comorbidity of pain and anxiety. Studies investigating the lateral habenula (LHb) in mice have shown that pharmacological inhibition of NK-3 receptors in this region with this compound can induce orofacial allodynia and anxiety-like behaviors in naive mice. researchgate.netnih.gov This suggests a role for NK-3 receptors in the LHb in modulating both pain and anxiety.
| Brain Region Targeted | This compound Administration | Behavioral Outcome (Naive Mice) | Citation |
| Lateral Habenula (LHb) | Bilateral injection of this compound | Induced orofacial allodynia and anxiety-like behaviors | researchgate.netnih.gov |
Alteration of Dopamine D1 Receptor-Mediated Behaviors
Neurotransmitter System Interactions
This compound, as an NK-3 receptor antagonist, interacts with neurotransmitter systems influenced by NK-3 receptor signaling. NK-3 receptor activation is known to modulate the release of various neurotransmitters, including serotonin, acetylcholine, and dopamine. researchgate.net Studies have indicated that blockade of NK-3 receptors can influence dopamine-mediated function and behaviors. researchgate.netnih.gov The enhancement of dopamine D1 receptor-mediated behaviors and the observed increase in dopamine D1 receptor density in the striatum following repeated this compound administration point towards a significant interaction with the dopaminergic system. nih.govtemple.eduresearchgate.netnih.gov Additionally, NK-3 receptors have been implicated in vasopressin signaling, and this compound has been shown to block senktide-induced vasopressin release. researchgate.netphysiology.org While NK-3 receptors are present in brainstem nuclei involved in the emetic reflex, this compound did not show effects on cisplatin-induced vomiting or associated feeding and drinking behaviors in ferrets, suggesting a minor role for NK-3 receptors in this specific context compared to other receptors like 5-HT3 or NK-1. nih.gov
Modulation of Dopaminergic Neurotransmission
NK-3 receptors are known to modulate dopaminergic neuronal activity and transmission in brain regions such as the substantia nigra and ventral tegmental area (VTA), influencing dopamine release and metabolism in areas including the striatum, nucleus accumbens, and prefrontal cortex. researchgate.netnih.govnih.govnih.gov Acute administration of the NK-3 receptor antagonist this compound has been shown to attenuate cocaine-induced hyperactivity in mice. nih.govnih.govresearchgate.net This suggests that the mechanism involves the modulation of dopaminergic neuronal activity by NK-3 receptors. nih.gov Previous research indicates that activating NK-3 receptors in the substantia nigra and VTA or applying them locally on midbrain slices increases the firing rate of dopaminergic neurons. nih.gov
Impact on Dopamine D1 Receptor Density and Up-regulation in Striatum
Repeated administration of this compound has been investigated for its long-term effects on dopamine D1 receptor density in the striatum. In studies with adult male CD-1 mice, administration of this compound (5 mg/kg, s.c.) once daily for five days, followed by a 7-day drug-free period, resulted in a significant increase in dopamine D1 receptor density in the striatum. nih.govnih.govresearchgate.net Radioligand binding studies using [³H] SCH 23390 homogenate binding demonstrated a 19.7% increase in dopamine D1 receptor density in the striatum of mice treated with this compound compared to vehicle-treated animals. nih.govnih.govresearchgate.nettemple.edu This up-regulation of dopamine D1 receptors in the striatum following repeated NK-3 receptor blockade may contribute to enhanced subsequent dopamine-mediated behaviors. nih.govnih.govresearchgate.net
Table 1: Effect of Repeated this compound Administration on Striatal Dopamine D1 Receptor Density
| Treatment Group | Dopamine D1 Receptor Density (% Change vs. Vehicle) | Method | Reference |
| This compound | +19.7% | [³H] SCH 23390 Binding | nih.govnih.govresearchgate.nettemple.edu |
| Vehicle | 0% | [³H] SCH 23390 Binding | nih.govnih.govresearchgate.nettemple.edu |
Prevention of Apomorphine-Evoked NK3R Internalization in VTA Dopaminergic Dendrites
Studies in rats have explored the effect of this compound on the internalization of NK3 receptors in dopaminergic neurons of the ventral tegmental area (VTA). Microinjection of the selective NK3R antagonist this compound into the VTA (1 nmol/0.2 μl) 10 minutes prior to systemic injection of apomorphine (B128758) was performed in awake rats. nih.gov Electron microscopic quantification revealed that VTA microinjection of this compound was effective against the apomorphine-evoked NK3R internalization in VTA dopaminergic dendrites. nih.govresearchgate.netdbcls.jp However, this compound did not prevent nuclear NK3R trafficking in VTA dopaminergic neurons. nih.govresearchgate.net VTA microinjection of this compound alone, without apomorphine, had no significant effect on NK3R distribution or density in VTA profiles. nih.govresearchgate.net
Investigation of GSK3 Phosphorylation in Nucleus Accumbens
Research has investigated the role of NK-3 receptors in regulating glycogen (B147801) synthase kinase-3 (GSK3) phosphorylation in the nucleus accumbens, particularly in the context of behavioral sensitization to cocaine. nih.govtemple.edunih.govresearchgate.net GSK3 is involved in dopamine receptor signaling and the development of sensitization. nih.govnih.gov Administration of this compound (5 mg/kg, s.c.) prior to repeated cocaine administration prevented the development of sensitized responses and blocked the expression of sensitization after a cocaine challenge. nih.govnih.gov Following acute cocaine injection, an increase in the phosphorylation of GSK3α and GSK3β was observed, indicating decreased GSK3 activity. nih.govnih.govresearchgate.net In contrast, a cocaine challenge did not alter GSK3α and GSK3β phosphorylation in sensitized mice. nih.govnih.govresearchgate.net this compound administered prior to repeated cocaine resulted in increased phosphorylation of GSK3α and GSK3β, similar to the changes seen after acute cocaine. nih.govnih.govresearchgate.net These findings suggest that NK-3 receptors are involved in regulating GSK3 activity in the nucleus accumbens after repeated cocaine exposure. nih.govnih.gov
Table 2: Effect of this compound on GSK3 Phosphorylation in Nucleus Accumbens after Repeated Cocaine
| Pretreatment + Repeated Treatment | Cocaine Challenge | GSK3α Phosphorylation | GSK3β Phosphorylation | Reference |
| Vehicle + Cocaine | Cocaine | No change | No change | nih.govnih.govresearchgate.net |
| This compound + Cocaine | Cocaine | Increased | Increased | nih.govnih.govresearchgate.net |
| Acute Cocaine | - | Increased | Increased | nih.govnih.govresearchgate.net |
Note: Increased phosphorylation indicates decreased GSK3 activity.
Therapeutic Relevance for CNS Disorders
The modulation of dopaminergic neurotransmission by NK-3 receptors has led to investigations into the therapeutic potential of NK-3 receptor antagonists, including this compound, for various CNS disorders. researchgate.netresearchgate.netnih.gov
Potential in Schizophrenia Studies
Given the role of dopaminergic dysfunction in schizophrenia, NK-3 receptor antagonists like this compound have been considered as potential therapeutic agents. researchgate.netmedchemexpress.comnih.govresearchgate.net NK-3 receptor antagonists have been proposed as putative antipsychotics in the treatment of schizophrenia. researchgate.net Clinical trials involving other NK-3 receptor antagonists, such as talnetant (B1681221) (SB-223412) and osanetant (B1677505) (SR142801), have been conducted for schizophrenia. medchemexpress.comidrblab.net While specific detailed findings for this compound in schizophrenia studies were not extensively detailed in the provided search results, its classification as a CNS-penetrant NK-3 antagonist developed for CNS disorders, coupled with the general interest in NK-3 antagonists for schizophrenia, indicates its relevance as a research tool in this area. researchgate.netmedchemexpress.com
Role in Parkinson's Disease Research
NK-3 receptors are also implicated in the modulation of dopamine cell function, making them potential therapeutic targets in the treatment of Parkinson's disease. researchgate.netresearchgate.netnih.govmedchemexpress.com Research suggests that nigral neurokinin receptors can modulate normal dopamine cell activity. researchgate.net In a pharmacological experiment, the NK3R antagonist this compound was found to potentiate L-DOPA-induced contralateral rotations, suggesting a role of the NKB/NK3R system in this context. ki.se This finding indicates that modulating NK-3 receptors with compounds like this compound may influence motor responses relevant to Parkinson's disease, supporting its use in preclinical research for this condition. medchemexpress.comki.se
Inflammation and Immune System Research
Preclinical studies have explored the effects of this compound on inflammation and the immune system, primarily focusing on its role as an NK3R antagonist and, more recently, as an NLRP3 inflammasome inhibitor.
In Vivo Efficacy in Inflammatory Disease Models
Research has demonstrated the in vivo efficacy of this compound in mouse models of inflammatory diseases, particularly those driven by NLRP3 inflammasome activation nih.govnih.gov.
Monosodium Urate (MSU)-Induced Peritonitis in Mice
This compound has shown significant pharmacological efficacy in the MSU-induced peritonitis model in mice nih.govnih.gov. This model is used to assess NLRP3-dependent inflammation in vivo, as MSU crystals are known to activate the NLRP3 inflammasome nih.govelifesciences.org. Treatment with this compound resulted in a dose-dependent decrease in the production of inflammatory mediators in the peritoneal fluid nih.govresearchgate.net.
Data from a study on MSU-induced peritonitis in mice showed the following effects of this compound on inflammatory mediators in peritoneal fluid:
| Treatment Group | Peritoneal IL-1β Levels | Peritoneal IL-6 Levels |
| Control | Baseline | Baseline |
| MSU + Vehicle | Elevated | Elevated |
| MSU + this compound (10 mg/kg) | Decreased | Decreased |
| MSU + this compound (15 mg/kg) | Further Decreased | Further Decreased |
| MSU + this compound (20 mg/kg) | Significantly Decreased | Significantly Decreased |
| MSU + MCC950 (5 mg/kg, control) | Significantly Decreased | Significantly Decreased |
Additionally, this compound treatment led to a reduction in IL-1β levels in the liver and spleen in this model nih.gov.
Dextran Sulfate Sodium (DSS)-Induced Acute Intestinal Inflammation (Colitis) in Mice
This compound has also demonstrated the ability to alleviate acute intestinal inflammation induced by DSS in mice nih.govnih.gov. DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD) nih.govmdpi.comfrontiersin.org. Studies indicate that the activation of the NLRP3 inflammasome is implicated in the development of IBD nih.gov. This compound effectively alleviated acute IBD in mice induced by DSS by inhibiting the NLRP3 inflammasome nih.gov.
Modulation of Inflammatory Mediators (IL-1β, IL-6)
Research indicates that this compound modulates inflammatory mediators, specifically IL-1β and IL-6 nih.govresearchgate.net. In the MSU-induced peritonitis model, this compound treatment resulted in a dose-dependent decrease in the production of IL-1β and IL-6 in the peritoneal fluid nih.govresearchgate.net. It also reduced IL-1β levels in the liver and spleen nih.gov. IL-1β and IL-6 are key pro-inflammatory cytokines involved in various inflammatory processes mdpi.comscielo.br.
Involvement in Neurogenic Inflammatory Pathways
This compound, as an NK3R antagonist, has been implicated in studies investigating neurogenic inflammatory pathways. Neurogenic inflammation is triggered by neuropeptides released from sensory fibers, leading to the activation of immune cells and the release of pro-inflammatory mediators frontiersin.org. Substance P (SP), a tachykinin, is a major mediator of inflammatory responses and is involved in neurogenic inflammation nih.govresearchgate.netfrontiersin.org. SP signals through neurokinin receptors, including NK3R nih.gov. Studies using NK3R inhibitors like this compound have explored the involvement of NK3R in SP-mediated inflammatory responses nih.govresearchgate.net. For instance, this compound has been used to investigate the role of NK3R in SP-induced activation of signaling pathways like MAPK (ERK1/2 and p38) in lymphatic systems, which are involved in inflammatory responses nih.gov. Inhibition of NK3R with this compound has been shown to suppress downstream signaling pathways activated by SP in these contexts nih.gov.
Endocrine and Reproductive System Studies
This compound has been utilized in studies investigating the role of NK3R in the endocrine and reproductive systems, particularly concerning the regulation of gonadotropin release. Neurokinin B (NKB), an endogenous ligand for NK3R, plays a crucial role in reproductive physiology, including the regulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release nih.govmdpi.comresearchgate.net.
Studies in various animal models, such as tilapia and rats, have shown that antagonism of NK3R with this compound can inhibit the release of LH and affect sperm production nih.govmdpi.comresearchgate.netresearchgate.net. In male tilapia, this compound decreased LH plasma levels and affected sperm volume and spermatogenesis stages nih.govmdpi.comresearchgate.net. In female rats, NK3R antagonism with this compound has been shown to decrease LH pulse frequency and amplitude and delay puberty onset medkoo.com.
Research in rhesus monkeys suggests that in pubertal females, there is a reciprocal signaling mechanism between kisspeptin (B8261505) and NKB neurons that underlies the pubertal increase in gonadotropin-releasing hormone (GnRH) release. In this context, the kisspeptin-induced GnRH release was blocked in the presence of the NK3R antagonist this compound nih.gov.
Furthermore, studies on seminal vesicles in adult male rats indicated that while NKB and its agonist increased seminal vesicle weight, epithelial height, and seminal fructose (B13574) levels, treatment with this compound slightly decreased these parameters, suggesting a detrimental effect on cellular morphology, epithelial height, and secretory activity eco-vector.com.
In the context of immune/inflammatory stress, this compound has been used to investigate the interaction between the immune and reproductive systems. Studies suggest that immune/inflammatory stress can suppress reproduction, and the effects on LH pulsatility may be mediated, at least in part, through NK3R-containing neurons oup.com.
Effects on Gonadotropin Release (LH, FSH) in Fish Models
Studies in mature male tilapia (Oreochromis niloticus) have investigated the effects of this compound on gonadotropin release. The binding of neurokinin B (NKB) antagonists, including this compound, to the tilapia NK3 receptor a (tiTac3Ra) in vitro and in vivo inhibits the release of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) researchgate.netnih.govnih.govhuji.ac.ildntb.gov.ua.
In vivo experiments involving intraperitoneal injection of this compound in male tilapia showed a decrease in LH plasma levels two hours post-injection researchgate.netnih.govnih.govhuji.ac.ildntb.gov.ua. When this compound was administered prior to an injection of a superactive Gonadotropin-Releasing Hormone analog (sGnRHa), it had an inhibitory effect on LH release compared to sGnRHa alone nih.govresearchgate.net. However, the combination of this compound and sGnRHa did not show a significant change in LH release when compared solely to the sGnRHa group nih.govresearchgate.net.
Regarding FSH, all treatments, including this compound and other NKB antagonists, increased FSH plasma levels compared to the control group at six hours post-injection nih.gov. The combination of this compound with sGnRHa also increased FSH levels at two hours post-injection nih.gov.
In grass carp, treatment with NKB and a related peptide (NKBRP) did not affect LH release or gene expression in pituitary cells oup.com. However, the stimulatory effects of NKB/NKBRP on somatolactin α (SLα) release and gene expression were blocked by simultaneous incubation with this compound oup.com.
The following table summarizes some of the findings on the effects of this compound on LH and FSH in tilapia:
| Treatment (Male Tilapia) | Time Post-Injection | Effect on LH Plasma Levels | Effect on FSH Plasma Levels | Source |
| This compound (IP) | 2 hours | Decreased | Not specified | researchgate.netnih.govnih.govhuji.ac.ildntb.gov.ua |
| This compound + sGnRHa (IP) | 2 hours | Inhibitory effect | Increased | nih.govresearchgate.net |
| sGnRHa (IP) | 2 hours | Increased | Increased | nih.govresearchgate.net |
| This compound (IP, every 48h for 14 days) | 14 days | No significant change | No significant change | nih.gov |
Impact on Sperm Production and Spermatogenesis
In mature male tilapia, NKB antagonists, including this compound, have been shown to inhibit sperm production researchgate.netnih.govnih.govhuji.ac.ildntb.gov.ua. In vivo administration of this compound changed sperm volume and the ratios of different stages along spermatogenesis in tilapia testes researchgate.netnih.govnih.govhuji.ac.ildntb.gov.ua. Long-term in vivo experiments involving repeated intraperitoneal injections of this compound every 48 hours for 14 days in male tilapia showed that while plasma GH and gonadotropins did not change significantly, the levels of 11-ketotestosterone (B164220) (11-KT), a major androgen in fish that promotes spermatogenesis, were very low in the NKB antagonist-injected group compared to the control group where 11-KT levels increased gradually nih.govresearchgate.net.
Role in Puberty Onset
Studies in female rats have investigated the role of endogenous NKB-NK3R signaling, and the effect of its antagonism by this compound, on the timing of puberty onset researchgate.netnih.gov. Chronic central administration of this compound to peripubertal female rats induced a modest but detectable delay in the timing of puberty onset jneurosci.org. This compound significantly delayed the onset of vaginal opening and first estrus, which are markers of puberty, compared to control groups researchgate.netnih.gov. This delay was observed regardless of dietary status (normal or high-fat diet) researchgate.netnih.gov.
Serial blood sampling in these female rats revealed that the increase in LH pulse frequency was delayed, and LH pulse amplitude was reduced in response to NK3R antagonism by this compound, irrespective of diet researchgate.netnih.gov. These findings suggest that endogenous NKB-NK3R signaling plays a role in controlling the timing of puberty and the associated acceleration of gonadotropin-releasing hormone (GnRH) pulse generator frequency in the female rat researchgate.netnih.gov.
In female rhesus monkeys, infusion of this compound blocked the human kisspeptin-10 (B1632629) (hKP10)-induced GnRH release only in pubertal monkeys, not prepubertal ones oup.com. This suggests that in pubertal female monkeys, kisspeptin signaling is mediated by NKB neurons, forming a network that signals to GnRH release, a mechanism that appears different before puberty onset oup.com.
Contribution to Vasopressin and Oxytocin (B344502) Release
NK3R signaling has a broad role in the release of vasopressin (VP) and oxytocin (OT) from the paraventricular (PVN) and supraoptic (SON) nuclei in the hypothalamus physiology.orgnih.govnih.govphysiology.org. Intraventricular pretreatment with this compound, a specific NK3R antagonist, has been shown to eliminate the stimulated release of VP and OT induced by challenges such as hyperosmolarity and hypotension in rats physiology.orgnih.govnih.govphysiology.org.
In response to intravenous infusion of 2 M NaCl (hyperosmolarity), pretreatment with this compound significantly reduced VP release by approximately 60% and abolished OT release nih.govphysiology.org. Following hydralazine (B1673433) (HDZ)-induced hypotension, pretreatment with this compound eliminated the increase in plasma VP and OT levels nih.govphysiology.org.
Intra-PVN injection of this compound prior to HDZ-induced hypotension significantly decreased c-Fos expression in both VP and OT neurons by approximately 70% and attenuated plasma VP and OT levels by 33% and 35%, respectively physiology.orgnih.gov. These results indicate that NK3R signaling in magnocellular neurons plays a critical role in the release of VP and OT in response to hypotension physiology.orgnih.gov.
The following table summarizes the effects of this compound on vasopressin and oxytocin release in rats:
| Challenge (Rats) | Pretreatment with this compound (Intraventricular) | Effect on VP Release | Effect on OT Release | Source |
| 2 M NaCl infusion (Hyperosmolarity) | Yes | Reduced (~60%) | Abolished | nih.govphysiology.org |
| Hydralazine (Hypotension) | Yes | Eliminated | Eliminated | nih.govphysiology.org |
Structure Activity Relationship Sar and Medicinal Chemistry Aspects
Development of 4-Quinolinecarboxamide (B1229333) Derivatives
The 4-quinolinecarboxamide framework emerged as a novel class of potent and selective non-peptide NK-3 receptor antagonists. This class was designed based on chemical modifications of existing NK-1 receptor antagonists. Structure-activity relationship (SAR) studies have been crucial in characterizing these compounds. For instance, (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (SB 218795), a compound within this class, demonstrated potent binding to human NK-3 receptors expressed in Chinese hamster ovary (CHO) cells, with a Ki of 13 nM. nih.govacs.org This compound also showed significant selectivity, being approximately 90-fold selective for human NK-3 over NK-2 receptors and more than 7000-fold selective over NK-1 receptors. nih.govacs.org Further optimization of the 2-phenyl-4-quinolinecarboxamide scaffold involved addressing potential metabolic instability and improving affinity and selectivity. ebi.ac.uk Modifications, such as replacing an ester functionality with a ketone or alkyl groups, were explored. ebi.ac.uk The substitution pattern on the quinoline (B57606) ring, particularly at position 3, was found to be key in enhancing human NK-3 binding affinity and selectivity against the NK-2 receptor. ebi.ac.uk Compounds with a 3-hydroxy (SB 223412) or 3-amino group at this position were identified as particularly potent, with Ki values of 1.4 nM and 1.2 nM, respectively, in human NK-3 receptor binding assays using CHO cells. ebi.ac.uk
Comparison with Other NK-3R Antagonists (e.g., SR 142,801, SB 223412, Osanetant (B1677505), Talnetant)
SB-222200 is one of several non-peptide NK-3 receptor antagonists that have been developed and characterized. Other notable antagonists include SR 142,801 (osanetant), SB 223412 (talnetant), and talnetant (B1681221) itself (also referred to as SB-223412). newdrugapprovals.orgwikipedia.orgnih.govtandfonline.com
SR 142,801 (osanetant) was reported as the first potent non-peptide antagonist of the NK-3 receptor in the mid-1990s and belongs to the dichlorophenylalkylpiperidine class. newdrugapprovals.orgtandfonline.comwikipedia.orgnewdrugapprovals.org SB 223412 (talnetant) and this compound are members of the 4-quinolinecarboxamide class. tandfonline.com SB 223412 is described as a moderate central nervous system (CNS) penetrant, while this compound more effectively crosses the blood-brain barrier. selleckchem.com
Comparisons in functional assays have revealed distinct behaviors among these antagonists. For instance, in studies examining NKB-induced calcium mobilization in HEK 293 cells expressing human NK-3 receptors, this compound and SB 223412 demonstrated concentration-dependent, surmountable inhibition, suggesting a classically competitive mechanism. researchgate.netmedchemexpress.com In contrast, SR 142,801 showed time-dependent effects that were not reversed by washout, potentially indicating a non-competitive interaction or a different binding kinetic profile. researchgate.net Despite these functional differences, ligand cross-competition binding studies using [³H]4-quinolinecarboxamide (this compound) as the radioligand suggested that both talnetant (SB 223412) and osanetant (SR 142,801) bind at the orthosteric binding site with similar kinetic properties, indicating competitive binding with respect to the NK-3 receptor agonist [MePhe⁷]neurokinin B. nih.gov
Data comparing the binding affinities (Ki values) for human NK-3, NK-1, and NK-2 receptors highlight the selectivity profiles of these compounds:
| Compound | hNK-3 Ki (nM) | hNK-1 Ki (nM) | hNK-2 Ki (nM) | Selectivity (NK-3 vs NK-1) | Selectivity (NK-3 vs NK-2) |
| This compound | 4.4 medchemexpress.comtocris.com | >100,000 medchemexpress.comtocris.com | 250 medchemexpress.comtocris.com | >22,700-fold | ~57-fold |
| SB 223412 | 1.4 ebi.ac.uk | >100,000 ebi.ac.uk | ~140 ebi.ac.uk | >71,400-fold | ~100-fold |
| SR 142,801 | 0.8 - 1.3 nih.govguidetopharmacology.org | Not specified | Not specified | - | - |
| Osanetant | 0.8 - 1.3 nih.govguidetopharmacology.org | Not specified | Not specified | - | - |
| Talnetant | 0.8 - 10 nih.govguidetopharmacology.org | Not specified | Not specified | - | - |
Note: Ki values can vary depending on the assay conditions and source.
This compound is described as a potent and selective NK-3 receptor antagonist with a Ki of 4.4 nM for human NK-3 receptors, demonstrating high selectivity over NK-1 and NK-2 receptors. medchemexpress.comtocris.com
Enantiomeric Selectivity in Receptor Antagonism (e.g., SB-222201 vs. This compound)
While the provided search results specifically mention this compound (PubChem CID 6604009) as having potential stereoisomers (specifically, 2 were returned in one modeling study) mdpi.com, detailed comparative data on the enantiomeric selectivity between this compound and its potential enantiomer, such as a hypothetical SB-222201, in terms of NK-3 receptor antagonism is not explicitly present within the search snippets. However, the structure of this compound contains a chiral center at the alpha-carbon of the phenylpropyl group attached to the carboxamide nitrogen, indicating the existence of enantiomers. One source lists this compound with the IUPAC name 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, specifying the (S) configuration at this chiral center. tocris.comfishersci.senih.gov This implies that this compound is a single enantiomer. Without specific data on the binding or functional activity of the (R)-enantiomer (which would be SB-222201), a detailed comparison of their enantiomeric selectivity cannot be provided based solely on these sources.
Mutational Analysis of Receptor Binding Sites
Mutational analysis of neurokinin receptors, including NK-3, has been employed to understand the receptor binding sites for both agonists and antagonists. Studies on the NK-1 receptor, for example, have shown that the non-peptide antagonist binding site can be defined by residues located in transmembrane helices 4-7. cdnsciencepub.comcdnsciencepub.com Key residues involved in the binding of quinuclidine (B89598) antagonists to the NK-1 receptor, such as CP-96,345, have been identified through mutational studies. cdnsciencepub.comcdnsciencepub.com
Regarding the NK-3 receptor, in silico models and mutational analysis, particularly in the context of the tilapia NK-3 receptor (tiTac3Ra), have provided insights into antagonist binding. Docking studies with NK-3 antagonists like this compound, Osanetant, and Talnetant on the tiTac3Ra model have been performed. mdpi.comresearchgate.netresearchgate.net These studies suggest that Talnetant exhibits pi-pi stacking interactions with Phe262 and Tyr258, while this compound shows pi-pi stacking with Phe262 and hydrogen bond interactions with Tyr258. mdpi.com Notably, no direct interaction was observed with residues Phe251 and Met289 in the tilapia model, although studies in the human NK-3 receptor homolog have suggested a crucial role for corresponding residues (huM346) in the interaction with a variant of Talnetant (Me-talnetant). mdpi.com
Mutational studies involving alanine (B10760859) mutations at specific residues in the tilapia NK-3 receptor (Phe251 and Met289) indicated that while these mutations did not affect binding affinity in silico, they significantly impacted receptor stability and were critical for receptor activity induced by neurokinin B and neurokinin F in vitro. mdpi.comresearchgate.netnih.gov This suggests that these residues may play a role in post-binding receptor activation rather than the initial binding process itself. nih.gov The orthosteric antagonist binding pocket in the tilapia NK-3 receptor model involves several amino acids, including Asn78, Phe82, His101, Pro105, Val106, Val109, Phe110, Ile175, Tyr177, Val178, Val194, Thr195, Trp255, Tyr258, His259, Phe262, Met285, Ala288, and Met289. researchgate.net
Advanced Research Methodologies and Future Directions
Genomic and Proteomic Investigations to Elucidate Downstream Effects
Genomic and proteomic investigations are crucial for understanding the comprehensive downstream effects of SB-222200-mediated NK-3 receptor antagonism or NLRP3 inflammasome inhibition. While specific large-scale genomic or proteomic studies solely focused on the effects of this compound were not extensively detailed in the search results, research into its mechanisms provides insights into potential areas of investigation.
Studies have shown that this compound can modulate dopaminergic neurotransmission, particularly affecting dopamine (B1211576) D1 receptor density in the striatum after repeated administration in mice. temple.edu This suggests that genomic and proteomic studies could focus on identifying changes in the expression levels of genes and proteins involved in dopamine synthesis, signaling, and receptor regulation following this compound treatment.
Furthermore, research indicating this compound's inhibition of the NLRP3 inflammasome highlights another avenue for 'omics research. nih.govnih.gov Genomic and proteomic analyses could explore the impact of this compound on the expression of genes and proteins related to the inflammasome pathway, cytokine production (such as IL-1β and IL-6, which were shown to be reduced by this compound in mouse models of inflammation), and other inflammatory mediators. nih.gov
Investigating changes in protein phosphorylation, ubiquitination, and other post-translational modifications using proteomic approaches could also reveal key signaling pathways affected by this compound. For example, one study mentioned investigating the involvement of GSK3 phosphorylation in the nucleus accumbens in the modulation of behavioral effects by NK-3 receptors. temple.edu
Advanced Imaging Techniques for Receptor Localization and Activity
Advanced imaging techniques play a vital role in visualizing the localization and activity of NK-3 receptors and the effects of antagonists like this compound. Positron Emission Tomography (PET) imaging is a key technique for assessing the in vivo occupancy of central NK-3 receptors by ligands. researchgate.net While the development of ideal radioligands for PET imaging of brain NK-3 receptors may require additional work, this technique holds significant promise for future research with this compound or its derivatives. researchgate.net
Fluorescence imaging plate readers (FLIPR) have been used to monitor changes in intracellular calcium ion concentrations induced by NKB, which are antagonized by this compound in cells expressing the human NK-3 receptor. medchemexpress.comcapes.gov.brresearchgate.net This live-cell imaging technique allows for real-time assessment of receptor activity and the effectiveness of antagonists.
Immunohistochemistry and immunofluorescence techniques can be employed to determine the distribution and localization of NK-3 receptors in various tissues, including different brain regions. Studies have noted high amounts of NK-3 receptor immunoreactivity on magnocellular neurons. physiology.org Advanced microscopy techniques, such as super-resolution microscopy, could provide more detailed insights into the subcellular localization of NK-3 receptors and their interactions with other proteins.
Furthermore, imaging techniques could be used to visualize the effects of this compound on downstream signaling pathways. For instance, imaging of phosphorylated proteins or other signaling molecules could provide spatial and temporal information about the cellular responses to NK-3 receptor blockade or NLRP3 inflammasome inhibition.
Translational Research Potential of this compound
This compound's profile, including its potency, selectivity, and brain penetrance, suggests potential for translational research, particularly in the context of CNS disorders and inflammatory conditions. medchemexpress.comsigmaaldrich.comcapes.gov.br As a selective NK-3 receptor antagonist, this compound has been used in preclinical studies to explore the role of NK-3 receptors in various conditions. sigmaaldrich.comcapes.gov.br
Research in animal models has indicated the involvement of NK-3 receptors in modulating behavioral hyperactivity induced by cocaine, suggesting a potential area for translational research in substance abuse. temple.edu this compound has been shown to attenuate acute cocaine-induced behaviors and influence behavioral sensitization. temple.edu
The recent identification of this compound as a direct NLRP3 inhibitor opens up new avenues for translational research in inflammatory diseases. nih.govnih.gov Studies in mouse models of MSU-induced peritonitis and DSS-induced acute intestinal inflammation have demonstrated that this compound treatment can alleviate inflammation. nih.govnih.gov This suggests a potential for developing this compound or its analogs as therapeutic agents for NLRP3-driven inflammatory disorders.
While the translational potential is evident, it is important to note that the progression of NK-3 receptor antagonists into clinical development has faced challenges, and at one point, there was a noted deficiency of information from clinical development for this class of compounds. tandfonline.comresearchgate.net However, the diverse roles of NK-3 receptors and the newly identified NLRP3 inhibitory activity of this compound continue to drive preclinical investigations.
Development of Novel Research Probes and Tools
This compound itself serves as a valuable research tool due to its well-characterized pharmacological profile as a selective NK-3 receptor antagonist. medchemexpress.comsigmaaldrich.comcapes.gov.br Its ability to cross the blood-brain barrier makes it particularly useful for studying central NK-3 receptor-mediated effects. medchemexpress.comresearchgate.netsigmaaldrich.com
The development of novel research probes based on the structure of this compound could involve the synthesis of radiolabeled versions for binding studies and imaging, as discussed in Section 6.2. researchgate.netresearchgate.net Additionally, the creation of fluorescently tagged analogs could facilitate live-cell imaging and tracking of receptor interactions.
Given its newly discovered activity against the NLRP3 inflammasome, this compound can also serve as a starting point for the development of novel probes to study NLRP3 biology and inflammasome activation. nih.govnih.gov This could involve synthesizing modified versions of this compound to explore structure-activity relationships for NLRP3 inhibition and to create probes with enhanced specificity or different properties for various research applications.
The chemical structure of this compound, a 2-phenyl-4-quinolinecarboxamide, provides a scaffold for the design and synthesis of related compounds with potentially improved potency, selectivity, or pharmacokinetic properties, serving as novel tools for dissecting the roles of NK-3 receptors and NLRP3 inflammasome. sigmaaldrich.comacs.org
Computational Modeling and In Silico Studies
Computational modeling and in silico studies have been applied to understand the interaction of ligands, including antagonists like this compound, with neurokinin receptors. Homology modeling has been used to construct 3D models of neurokinin receptors (NKR1, NKR2, and NKR3) to study ligand binding. ripublication.com Docking studies with these models can help identify key amino acid residues involved in the binding of antagonists such as this compound to the NK-3 receptor. ripublication.com
In silico studies, such as molecular docking and dynamics simulations, can provide insights into the binding affinity and stability of ligand-receptor complexes. nih.govmdpi.comsemanticscholar.orghuji.ac.il For instance, in silico models of the tilapia NK-3 receptor have been used to study the binding of NK-3 antagonists, including this compound, and to predict the impact of mutations on binding affinity and receptor stability. nih.govmdpi.comsemanticscholar.orghuji.ac.il
Computational approaches can also be used to predict the pharmacokinetic properties of this compound and its analogs, aiding in the design of compounds with desired absorption, distribution, metabolism, and excretion characteristics. medchemexpress.comresearchgate.netcapes.gov.brresearchgate.net
Furthermore, in silico screening of large chemical libraries can potentially identify novel compounds with similar activity to this compound, either as NK-3 receptor antagonists or NLRP3 inhibitors. plos.org
Integration of Multi-omics Data for Systems-level Understanding
Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the effects of this compound. By combining data from different 'omics layers, researchers can gain a more comprehensive view of how this compound perturbs biological pathways and cellular networks.
For example, integrating transcriptomic data (gene expression levels) with proteomic data (protein expression levels) can reveal whether changes in protein abundance are due to altered gene transcription. Metabolomic profiling could identify changes in metabolic pathways influenced by this compound, potentially linking receptor activity or inflammasome inhibition to metabolic outcomes.
In the context of NK-3 receptor antagonism, integrating multi-omics data from brain regions involved in dopamine signaling could provide a detailed picture of how this compound affects this system at multiple molecular levels. temple.edu Similarly, for its NLRP3 inhibitory activity, multi-omics could elucidate the full spectrum of inflammatory mediators and pathways modulated by this compound in different cell types or tissues. nih.govnih.gov
Integrating 'omics data with phenotypic data from behavioral studies or disease models can help correlate molecular changes with observed biological effects, providing a more complete understanding of this compound's actions. While specific multi-omics studies on this compound were not prominently featured in the search results, the availability of 'omics technologies and the multifaceted actions of this compound highlight the potential for such integrated approaches in future research.
Q & A
Q. What is the molecular mechanism of SB-222200 as an NK-3 receptor antagonist, and how is its selectivity validated experimentally?
this compound acts as a competitive, reversible antagonist of the human NK-3 receptor with a binding affinity (Ki) of 4.4 nM. Its selectivity is determined through comparative binding assays against hNK-1 (Ki > 100,000 nM) and hNK-2 receptors (Ki = 250 nM). Methodologically, researchers should use radioligand displacement assays (e.g., 125I-[MePhe⁷]NKB) in transfected cell lines (e.g., CHO-hNK-3R) to quantify receptor affinity. Calcium mobilization assays in HEK 293-hNK-3R cells further confirm functional antagonism (IC₅₀ = 18.4 nM) .
Q. How should researchers design experiments to assess this compound’s blood-brain barrier (BBB) permeability in preclinical models?
Utilize pharmacokinetic studies in rodents, measuring plasma and brain tissue concentrations after oral administration. Key parameters include terminal elimination half-life (e.g., ~2 hours in rats), bioavailability (46% in rats), and brain-to-plasma ratios. Correlate these with behavioral outcomes (e.g., inhibition of senktide-induced responses) to confirm CNS activity .
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
Maintain a detailed lab notebook with sections for compound preparation (e.g., solvent used, storage conditions), dosing regimens, and instrument calibration. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe methods comprehensively in manuscripts, including critical steps like cell line validation and statistical thresholds .
Q. How can researchers validate the purity and structural identity of this compound in experimental setups?
Employ analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. For novel batches, compare retention times, spectral data, and melting points (154°C for this compound) against reference standards. Report purity percentages (e.g., ≥99.91%) and batch-specific details in supplementary materials .
Advanced Research Questions
Q. How can contradictions between in vitro binding affinity and in vivo efficacy of this compound be resolved?
Investigate pharmacokinetic factors such as plasma protein binding, metabolic stability, and BBB penetration. For example, this compound’s in vivo efficacy (ED₅₀ ≈ 5 mg/kg in mice) correlates with brain concentration rather than plasma levels. Use species-specific receptor expression models (e.g., murine vs. human NK-3R) to address interspecies variability .
Q. What methodologies are recommended for analyzing this compound’s effects on intracellular calcium signaling?
Employ fluorescence-based calcium flux assays in HEK 293 cells stably expressing hNK-3R. Pre-treat cells with this compound (e.g., 30 minutes) before stimulating with NKB. Normalize data to baseline and control responses, and calculate IC₅₀ values using non-linear regression models .
Q. How should researchers optimize oral dosing regimens for this compound in translational CNS studies?
Conduct dose-ranging studies in rodents to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships. Parameters include Cₘₐₓ (~427 ng/mL in rats), AUC, and T₁/₂. Adjust dosing intervals based on receptor occupancy duration and behavioral readouts (e.g., senktide-induced hyperlocomotion inhibition) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance, especially for marginally significant findings .
Q. How can researchers address species-specific differences in NK-3 receptor pharmacology when translating this compound findings to human models?
Perform cross-species binding assays (e.g., murine vs. human NK-3R) to quantify affinity differences (e.g., this compound’s Ki = 174 nM for murine NK-3R vs. 4.4 nM for human). Use humanized receptor models or primary neuronal cultures to improve translational relevance .
Q. What ethical and reporting standards should guide animal studies using this compound?
Adhere to ARRIVE guidelines for preclinical research, including detailed reporting of animal strain, sample size justification, and randomization. Include ethics committee approvals and conflict-of-interest statements in manuscripts. For behavioral studies, minimize distress through humane endpoints .
Methodological Resources
- Data Analysis : Use software like GraphPad Prism for dose-response curves and MetaMorph for imaging-based assays (e.g., axonal length measurement in neurodevelopmental studies) .
- Literature Critique : Systematically compare findings across studies (e.g., this compound’s efficacy in ferret emesis models vs. rodent CNS models) to identify knowledge gaps .
- Manuscript Preparation : Follow journal-specific guidelines for supplementary materials (e.g., depositing raw calcium flux data in repositories) and avoiding redundant figure/table descriptions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
